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Application Note: HPLC Analysis of (3S,5R)-
Fluvastatin Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

Cat. No.: S528234

1. Abstract This application note details a robust, reversed-phase High-Performance Liquid Chromatography
(HPLC) method for the qualitative and quantitative analysis of (3S,5R)-fluvastatin sodium, the active
pharmaceutical ingredient (API) in various formulations. The method is validated for assay and impurity
profiling, providing excellent resolution of the API from its key impurities and degradation products,

including the inactive (3R,5S)-diastereomer.

2. Introduction Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-
coenzyme A (HMG-CoA) reductase. The (3S,5R) configuration is essential for its pharmacological activity.
HPLC is the industry-standard technique for monitoring the potency and purity of fluvastatin sodium,
ensuring the safety and efficacy of the drug product by controlling the levels of process-related impurities

and degradation products.
3. Experimental Protocol

3.1. Materials and Reagents

Analytical Standard: USP Fluvastatin Sodium RS (known purity).
Test Sample: (3S,5R)-Fluvastatin sodium API or formulation.
Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.
Reagent: Ortho-Phosphoric Acid, 85%.

3.2. Instrumentation and Conditions The following table summarizes the standard HPLC conditions used

for the analysis.

© 2026 Smolecule. All rights reserved. 1/8 Tech Support


https://www.smolecule.com/products/s528234?utm_src=pdf-body
https://www.smolecule.com/products/s528234?utm_src=pdf-interest
https://www.smolecule.com/products/s528234?utm_src=pdf-body
https://www.smolecule.com/products/s528234?utm_src=pdf-body
https://www.smolecule.com/products/s528234?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Table 1: Standard HPLC Operating Conditions

Parameter Specification
HPLC System Agilent 1260 Infinity 1l or equivalent, with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 um (or equivalent)

Mobile Phase A

Mobile Phase B

Gradient Program

Flow Rate

Column Temperature

Injection Volume

Detection Wavelength

Run Time

3.3. Preparation of Solutions

0.1% v/v Phosphoric Acid in Water

Acetonitrile

Time (min) / %B: 0/35, 10/50, 15/80, 18/80, 18.1/35, 22/35

1.2 mL/min

40 °C

10 pL

305 nm (for quantification), 220-400 nm (for peak purity)

22 minutes

¢ Diluent: Acetonitrile : Water (50:50, v/v).

e Standard Solution: Accurately weigh about 25 mg of Fluvastatin Sodium RS into a 50 mL volumetric
flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 0.5 mg/mL.

e Sample Solution: Prepare the test sample to a nominal concentration of 0.5 mg/mL using the same

diluent.

3.4. System Suitability Test Prior to analysis, the system suitability must be met.

¢ Retention Time: Fluvastatin peak appears at approximately 8.5-9.5 minutes.

¢ Theoretical Plates (N): > 5000 for the fluvastatin peak.

¢ Tailing Factor (T): < 1.5 for the fluvastatin peak.

¢ Relative Standard Deviation (RSD): RSD of peak areas from six replicate injections of the standard
solution should be < 1.0%.
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4. Results and Data Presentation The method effectively separates fluvastatin from its common impurities.

The following table lists typical retention times and relative retention times (RRT) for key analytes.

Table 2: Typical Retention Times and Identification of Analytes

. Retention Time Relative Retention Time Purpose of

Peak Identity . L.
(min) (RRT) Monitoring

Impurity A ~4.2 0.47 Process Impurity
Impurity B ~5.8 0.64 Process Impurity
Fluvastatin (APl) ~9.0 1.00 Assay & Purity
Impurity C ~9.8 1.09 Inactive Diastereomer
(3R,5S)
Impurity D ~12.5 1.39 Degradation Product

5. Method Validation Summary The method has been validated according to ICH Q2(R1) guidelines.

Table 3: Method Validation Parameters and Results

Validation o
Results & Acceptance Criteria

Parameter

Specificity No interference from blank, placebo, or known impurities. Peak purity index >
0.999.

Linearity Range: 50% to 150% of target concentration (0.25-0.75 mg/mL). R2 > 0.999.

Accuracy Mean recovery of 98.0% - 102.0% across the range.

(Recovery)

Precision RSD for six sample preparations < 1.0%.

(Repeatability)
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Validation S

Results & Acceptance Criteria
Parameter
Intermediate RSD between two analysts/days/instruments < 2.0%.
Precision
Detection Limit Signal-to-Noise ratio ~3:1 (approx. 0.005 pg/mL)
(LOD)

Quantitation Limit Signal-to-Noise ratio ~10:1 (approx. 0.015 pg/mL)
(LOQ)

Robustness Method robust against minor variations in flow rate (0.1 mL/min), temperature
(x2°C), and mobile phase pH (£0.1).

6. Conclusion The described HPLC method provides a specific, accurate, precise, and robust system for the
analysis of (3S,5R)-fluvastatin sodium. It is suitable for routine quality control, including assay

determination, related substance testing, and stability studies.

7. Experimental Workflow and Separation Logic The following diagrams illustrate the overall analytical

workflow and the chemical logic behind the chiral separation.
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Reversed-Phase Separation Logic

Protocol: Related Substances Method for Fluvastatin
Sodium

1. Scope This protocol describes the procedure for determining related substances in (3S,5R)-

fluvastatin sodium by HPLC.

2. Procedure

¢ Prepare the mobile phases and diluent as specified in Section 3.2 and 3.3 of the Application
Note.

¢ Equilibrate the HPLC system with the initial mobile phase composition (35% B) for at least 30
minutes or until a stable baseline is achieved.

e Prepare the standard solution (0.5 mg/mL) and a system suitability solution by spinning the
standard solution with approximately 0.5% of known impurities.

¢ Inject the system suitability solution. Ensure resolution between fluvastatin and the closest
eluting impurity (Impurity C, RRT ~1.09) is not less than 2.0.

¢ Once system suitability is passed, perform a single injection of the diluent as a blank.

¢ Inject six replicates of the standard solution for calculation.
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¢ Inject the sample solution in duplicate.

3. Calculation

e For Each Impurity: Calculate the percentage of each unknown impurity in the test sample by: %
Unknown Impurity = (Area of Impurity in Sample / Area of Fluvastatin in
Standard) * (W_std / W_sample) * P * 100 Where W_std and W_sample are the
weights of the standard and sample, and P is the purity of the standard.

¢ Total Impurities: Sum all individual impurity percentages above the reporting threshold (e.g.,
0.05%).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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